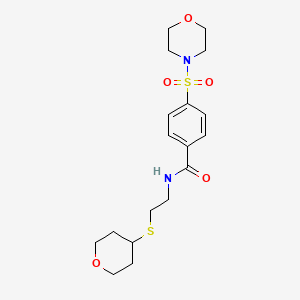![molecular formula C13H12N2O2 B2958440 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2094315-99-6](/img/structure/B2958440.png)
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxazole family, which is a class of heterocyclic compounds that contains an oxygen and nitrogen atom in a five-membered ring.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been recognized for their antimicrobial properties. The compound , with an oxazole moiety, may be researched for potential use as an antimicrobial agent. Studies on similar structures have shown promising results against various microbial strains, suggesting a possible application in developing new antimicrobial drugs .
Antiviral Research
Given the structural similarity to other oxazole derivatives that have been evaluated for antiviral properties, such as against SARS-CoV-2, this compound could be explored for its efficacy in inhibiting viral entry or replication .
Biological Activity Spectrum
The oxazole nucleus is known to exhibit a broad spectrum of biological activities. Research into this compound could uncover a range of pharmacological effects, potentially leading to the development of novel therapeutic agents .
Bioisosteric Properties
Oxazole and its derivatives are often studied for their bioisosteric properties, which can be crucial in drug design. This compound might serve as a bioisostere in the development of new drugs with improved efficacy and reduced side effects .
Antifungal Applications
Some oxazole derivatives have shown significant antifungal activity. Investigating this compound’s antifungal potential could contribute to the creation of new treatments for fungal infections .
Molecular Property Elucidation
Research into this compound could also focus on understanding the relationship between its molecular properties and biological activity. This knowledge could inform the design of more effective drugs with targeted actions .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been used in the development of various drugs, including those with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFJCZRSMKICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

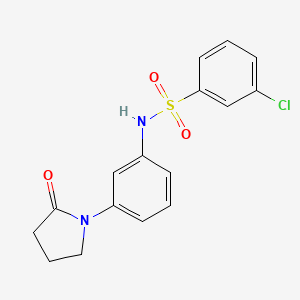
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
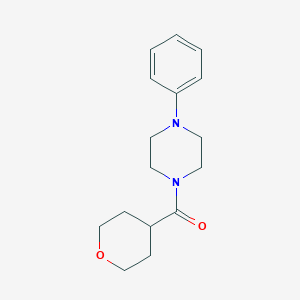

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
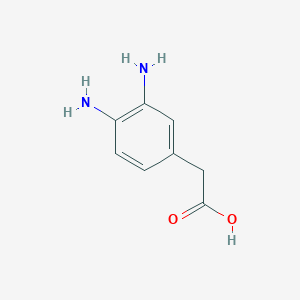
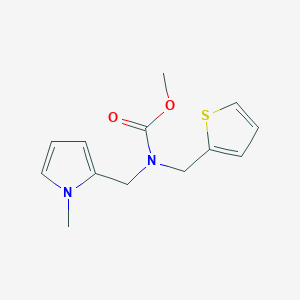

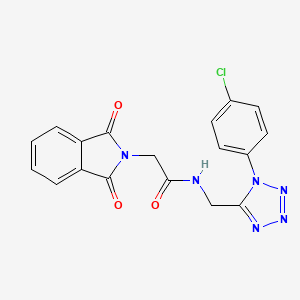
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
